Home > Products > Screening Compounds P70644 > Pomalidomide-C4-OH
Pomalidomide-C4-OH -

Pomalidomide-C4-OH

Catalog Number: EVT-14891685
CAS Number:
Molecular Formula: C17H19N3O5
Molecular Weight: 345.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-C4-OH is a derivative of pomalidomide, a thalidomide analog known for its immunomodulatory and anti-cancer properties. Pomalidomide is primarily used in the treatment of multiple myeloma, particularly in patients who have received prior therapies. The compound is classified as an immunomodulatory drug (IMiD) and functions through specific interactions with cellular targets, leading to altered immune responses and direct anti-tumor effects.

Source and Classification

Pomalidomide-C4-OH is synthesized from pomalidomide, which itself is derived from thalidomide. The classification of pomalidomide and its derivatives falls under small molecule therapeutics, specifically within the category of immunomodulatory agents. These compounds are designed to enhance immune function and inhibit tumor growth by modulating various cellular pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pomalidomide-C4-OH typically involves chemical modifications to the pomalidomide structure. Key methods include:

  • Chemical Modification: The introduction of hydroxyl groups at specific positions on the pomalidomide scaffold, particularly at the C4 position, which can significantly influence the compound's biological activity.
  • Reactions: Common reactions include nucleophilic substitutions and coupling reactions that facilitate the addition of hydroxyl groups while maintaining the integrity of the core structure.

The synthesis process may involve several steps, including purification techniques such as chromatography to isolate the desired product.

Molecular Structure Analysis

Structure and Data

Pomalidomide-C4-OH retains the core structure of pomalidomide, characterized by a phthalimide ring fused with a glutarimide moiety. The specific addition of a hydroxyl group at the C4 position alters its physicochemical properties and potentially its interaction with biological targets.

  • Molecular Formula: C_13H_11N_3O_3
  • Molecular Weight: Approximately 251.25 g/mol
  • Structural Features: The compound features a planar aromatic system conducive to stacking interactions, which is critical for its binding affinity to target proteins such as cereblon.
Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-C4-OH undergoes various chemical reactions that are essential for its activity:

  • Binding Interactions: The compound interacts with cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This interaction leads to ubiquitination and subsequent proteasomal degradation of target proteins.
  • Mechanistic Pathways: The binding induces conformational changes in cereblon that facilitate the recruitment of neosubstrates for ubiquitination, ultimately affecting cellular signaling pathways involved in tumor growth and immune modulation.
Mechanism of Action

Process and Data

The mechanism of action of Pomalidomide-C4-OH is primarily through its interaction with cereblon:

  1. Cereblon Binding: Pomalidomide derivatives bind to cereblon, altering its substrate specificity.
  2. Ubiquitination: This binding promotes the ubiquitination of specific transcription factors such as Ikaros and Aiolos, leading to their degradation.
  3. Immune Modulation: The degradation of these factors results in enhanced immune responses against tumor cells, contributing to the therapeutic effects observed in multiple myeloma treatment.

Studies have shown that modifications at different positions on the pomalidomide scaffold can significantly impact its efficacy and specificity towards cereblon .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide-C4-OH exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability can be affected by pH and temperature; it is typically stable under physiological conditions but may degrade under extreme conditions.
  • Spectroscopic Properties: Characterized by distinct UV-Vis absorption spectra due to its aromatic structure, which can be utilized for analytical purposes.

Relevant data indicate that modifications such as hydroxylation can alter these properties, impacting both pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

Pomalidomide-C4-OH has several applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily investigated for its efficacy in treating multiple myeloma, especially in patients resistant to other therapies.
  • Immunomodulation Studies: Researchers utilize this compound to explore mechanisms of immune modulation and identify potential biomarkers for treatment response.
  • Drug Development: As a derivative of pomalidomide, it serves as a lead compound for developing new therapeutics aimed at enhancing cereblon-targeted therapies.
Synthetic and Structural Frameworks

Design Rationale for Pomalidomide-C4-OH in PROTAC Development

Molecular Architecture: CRBN Ligand-Linker Conjugate Optimization

Pomalidomide-C4-OH exemplifies a strategically engineered cereblon (CRBN) ligand-linker conjugate designed to overcome limitations in early-generation proteolysis-targeting chimeras (PROTACs). Its core structure retains the pharmacophoric glutarimide ring of the immunomodulatory drug (IMiD) pomalidomide, which binds CRBN with high affinity (K~d~ ~100-500 nM) [8]. Unlike unmodified pomalidomide, Pomalidomide-C4-OH features a butyric acid linker attached at the C4-position of the phthalimide ring. This position is solvent-exposed in the CRBN-PROTAC-target ternary complex, minimizing steric interference with CRBN binding while providing a synthetically accessible vector for conjugation to target protein ligands [4] [8].

The C4-linker length (4 methylene units) is optimized based on structural studies of ternary complex formation. Linkers shorter than C4 often impair ternary complex stability due to insufficient spacing, while longer alkyl chains may increase hydrophobicity and reduce cell permeability without significant gains in degradation efficiency [8] [10]. The terminal carboxylic acid (-COOH) serves as a universal conjugation handle for amide coupling with amine-containing warheads, enabling modular PROTAC assembly. This design balances molecular weight (~345 g/mol) and polarity, contributing to improved cellular uptake compared to bulkier conjugates [6] [10].

Table 1: Key Structural Features of Pomalidomide-C4-OH Enabling CRBN Engagement

Structural ElementRole in PROTAC FunctionBiological Consequence
Glutarimide RingBinds CRBN hydrophobic pocket (His380, Trp386, Trp400) and forms H-bonds with His378High-affinity CRBN recruitment (K~d~ typically <500 nM)
C4-Alkyl Chain (Butyric)Spacer positioning POI ligand at optimal distance from CRBN surface (≈12-15 Å)Facilitates ternary complex formation without steric clash
Terminal Carboxylic AcidEnables covalent conjugation to POI ligands via amide bond formationModular synthesis of diverse PROTACs targeting kinases, nuclear receptors, etc.
Phthalimide Ring PositionSolvent-exposed orientation when bound to CRBNMinimal interference with linker-POI conjugate binding

Synthetic Pathways for E3 Ubiquitin Ligase-Targeted Degraders

The synthesis of Pomalidomide-C4-OH leverages efficient routes starting from commercially available pomalidomide. Two primary strategies dominate:

  • Direct Alkylation of Pomalidomide Anion: Deprotonation of the phthalimide nitrogen of pomalidomide using bases like NaH or K~2~CO~3~ generates a nucleophilic anion. This anion undergoes S~N~2 reaction with ethyl 5-bromovalerate, followed by basic hydrolysis (NaOH/THF/H~2~O) to yield Pomalidomide-C4-OH free acid. This route offers 3-4 steps with moderate yields (45-65%) and avoids protecting groups [6] [10].
  • Reductive Amination Route: Pomalidomide is reacted with succinaldehyde under reductive amination conditions (NaBH~3~CN/AcOH) to install a C4 linker with a terminal aldehyde. The aldehyde is oxidized to the carboxylic acid using Pinnick oxidation (NaClO~2~, NaH~2~PO~4~, 2-methyl-2-butene) to furnish Pomalidomide-C4-OH. This method provides better control over regiochemistry but requires additional steps [3] [10].

Critical purification involves reverse-phase chromatography (C18 column, water/acetonitrile gradient with 0.1% formic acid) to achieve >95% purity, confirmed by HPLC and LC-MS. The terminal carboxylic acid functionality is essential for downstream PROTAC synthesis, typically achieved via amide coupling using peptide coupling reagents like HATU, DIC, or EDC/HOBt with POI ligands bearing primary amines [3] [6] [10].

Table 2: Comparison of Synthetic Routes to Pomalidomide-C4-OH

Synthetic StrategyKey StepsAdvantagesLimitationsTypical Yield
Direct Alkylation1. Deprotonation (NaH/DMF)2. Alkylation (Ethyl 5-bromovalerate)3. Hydrolysis (NaOH)Fewer steps, no protecting groups neededPotential over-alkylation, moderate regiocontrol45-65%
Reductive Amination/Oxidation1. Reductive Amination (Pomalidomide + Succinaldehyde, NaBH~3~CN)2. Oxidation (NaClO~2~/NaH~2~PO~4~)Better regiocontrol, avoids strong basesAdditional oxidation step, cost of reagents35-50% (over 2 steps)

Functional Group Engineering for Targeted Protein Degradation

The linker chemistry in Pomalidomide-C4-OH is meticulously engineered to influence PROTAC efficacy through three primary mechanisms:

  • Ternary Complex Stability: The C4 alkyl chain length optimizes the distance between the CRBN-bound pomalidomide moiety and the POI warhead. Shorter linkers (C2-C3) may impede formation of a productive ternary complex (CRBN:PROTAC:POI) due to geometric strain. Longer linkers (C6-C8) increase molecular weight and logP, potentially compromising cellular permeability and pharmacokinetics without consistently improving degradation efficiency. The C4 length provides a balance, enabling >80% degradation of targets like BRD4 or IRAK4 in cellular models when conjugated to appropriate warheads [4] [8] [10].
  • Hydrophobicity Modulation: The alkyl linker contributes moderately to overall hydrophobicity. While essential for cell membrane penetration, excessive hydrophobicity (logP >5) promotes nonspecific binding and off-target effects. Pomalidomide-C4-OH (logP ~1.8-2.2) helps maintain PROTAC logP in a favorable range (3-4) when conjugated to typical warheads, enhancing cellular activity [4] [9].
  • Conformational Flexibility vs. Rigidity: The fully flexible alkyl chain in Pomalidomide-C4-OH allows the PROTAC to sample conformational space, facilitating ternary complex formation with diverse POIs. However, this flexibility can also increase the entropic penalty upon binding. Engineering semi-rigid linkers (e.g., incorporating piperazine or polyethylene glycol units) derived from the C4-acid scaffold can pre-organize the PROTAC for tighter binding to specific targets, boosting degradation potency (DC~50~ <10 nM observed for some BRD4 degraders) [4] [8].

The terminal carboxylic acid (-COOH) is crucial for versatility. It allows:

  • Amide Coupling: Standard reaction with POI ligand amines using HATU/DIEA in DMF.
  • Esterification/Transformation: Conversion to activated esters (NHS) for bioconjugation or reduction to alcohols for ether linkages.This functional handle enables rapid generation of diverse PROTAC libraries for structure-activity relationship (SAR) studies [3] [6] [10].

Table 3: Impact of Linker Engineering from Pomalidomide-C4-OH on PROTAC Properties

Linker ModificationPROTAC Property AffectedDegradation Efficiency ConsequenceExample Application
Alkyl Chain Length (C2 vs C4 vs C6)Ternary complex stability, LogPC4 optimizes BRD4 DC~50~ (nM range) vs poor (C2) or variable (C6)BET degraders (e.g., analogues of ARV-825)
Terminal Group (-COOH vs -NHS ester)Conjugation efficiency to POI ligands-COOH enables broad ligand scope; -NHS offers faster couplingLibrary synthesis for kinase degraders
Incorporation of Rigid ElementsPre-organization for ternary complexUp to 10-fold DC~50~ improvement for specific targetsBCR-ABL degraders requiring precise orientation
PEG InsertionSolubility, reduced aggregationImproved cellular activity in some low-solubility warhead conjugatesTubulin degrader constructs

Properties

Product Name

Pomalidomide-C4-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybutylamino)isoindole-1,3-dione

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C17H19N3O5/c21-9-2-1-8-18-11-5-3-4-10-14(11)17(25)20(16(10)24)12-6-7-13(22)19-15(12)23/h3-5,12,18,21H,1-2,6-9H2,(H,19,22,23)

InChI Key

MBZGGBBHLRSXLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.